molecular formula C18H15ClN2S2 B12609183 Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-43-7

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12609183
CAS No.: 651316-43-7
M. Wt: 358.9 g/mol
InChI Key: HDAJQLKIFTVBMP-UHFFFAOYSA-N
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Description

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles . The reaction conditions often involve the use of dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide . These reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, dimethylamine, sodium phenoxide, and potassium fluoride . Reaction conditions typically involve the use of polar aprotic solvents like DMSO or DMF and controlled temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, such as 2,4-bis-methylthiopyrimidine and its analogs

Scientific Research Applications

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its combination of chlorine, methylthio, and phenyl groups provides a versatile platform for the synthesis of various derivatives with tailored properties.

Properties

CAS No.

651316-43-7

Molecular Formula

C18H15ClN2S2

Molecular Weight

358.9 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C18H15ClN2S2/c1-22-14-10-8-13(9-11-14)16-15(12-6-4-3-5-7-12)17(23-2)21-18(19)20-16/h3-11H,1-2H3

InChI Key

HDAJQLKIFTVBMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)SC)C3=CC=CC=C3

Origin of Product

United States

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